2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions with appropriate reagents to introduce the chloro, nitro, and pyridinyl groups . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an anti-inflammatory and anti-tubercular agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it may interact with other molecular pathways, contributing to its anti-tubercular activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Compared to these compounds, 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide exhibits unique structural features, such as the presence of the nitro and pyridinyl groups, which may contribute to its distinct biological activities .
Properties
IUPAC Name |
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-13-8-19-20(9-14(13)2)31-22(25-19)26(12-15-4-3-7-24-11-15)21(28)17-10-16(27(29)30)5-6-18(17)23/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXIIXZYKYLLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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